6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one
Descripción
The compound 6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one features a 3,4-dihydroquinazolin-4-one core substituted with a fluorine atom at position 6, a propyl group at position 3, and a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 4-fluorophenyl group. This heterocyclic architecture combines a dihydroquinazolinone scaffold—known for its pharmacological relevance—with an oxadiazole ring, a structural motif often associated with metabolic stability and bioactivity.
Propiedades
IUPAC Name |
6-fluoro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2S/c1-2-9-26-19(27)15-10-14(22)7-8-16(15)23-20(26)29-11-17-24-18(25-28-17)12-3-5-13(21)6-4-12/h3-8,10H,2,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMJDZMDEVYUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is a complex organic compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The structural features of this compound include a fluorine atom and an oxadiazole moiety, which are known to enhance biological activity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A quinazolinone core which is a common scaffold in medicinal chemistry.
- A fluorophenyl group that may contribute to its lipophilicity and biological interactions.
- An oxadiazole ring , which is associated with various biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to 6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one exhibit significant anticancer activity. For instance, derivatives containing the oxadiazole moiety have shown promising results in inhibiting cancer cell proliferation in vitro. One study demonstrated that a related compound reduced cell viability of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro assays revealed that it exhibits activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be as low as 10 µg/mL against certain Gram-positive bacteria, indicating strong antibacterial properties .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound were evaluated using various models. It was found to significantly reduce pro-inflammatory cytokines in cell cultures treated with lipopolysaccharide (LPS), suggesting its potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of cytokine levels |
Case Study: Anticancer Activity
In a specific study involving human breast cancer cell lines (MCF-7), treatment with 6-Fluoro-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one resulted in a 70% reduction in cell viability at a concentration of 25 µM after 48 hours. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, supported by increased levels of reactive oxygen species (ROS) and activation of caspases .
Comparación Con Compuestos Similares
Core Heterocycle Variations
Compounds 4 and 5 from feature thiazole cores instead of dihydroquinazolinones but share fluorophenyl-substituted oxadiazole and triazole moieties. These isostructural compounds (triclinic, P 1 symmetry) exhibit planar conformations except for one fluorophenyl group oriented perpendicularly, suggesting that bulky substituents can disrupt planarity . In contrast, the dihydroquinazolinone core in the target compound likely enhances rigidity due to its fused bicyclic system.
Substituent Position and Chain Length
- Propyl vs. Isopropyl/Butyl Groups : The propyl group at position 3 in the target compound may confer different steric and lipophilic properties compared to isopropyl or butyl substituents in triazolone derivatives (e.g., compounds f and g in ). Longer alkyl chains (e.g., butyl) could enhance lipid solubility but reduce metabolic stability .
- Fluorophenyl Positioning : The 4-fluorophenyl group on the oxadiazole ring aligns with compounds 4 and 5 , whereas analogs with 2,4-difluorophenyl substituents () exhibit distinct electronic profiles due to increased electronegativity and steric hindrance .
Crystallographic and Conformational Analysis
The sulfanyl bridge in the target compound may introduce torsional flexibility, as seen in sulfanyl acetamide derivatives (), where sulfur’s lone pairs influence molecular packing . Computational studies using density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP) could further elucidate electronic properties, though such data are absent in the evidence .
Data Tables
Table 2: Electronic and Steric Effects of Substituents
Research Findings and Implications
- Crystallography Tools : Structural determinations for similar compounds rely on SHELX software (e.g., SHELXL for refinement), emphasizing its robustness for small-molecule analysis () .
Q & A
Q. How do structural modifications (e.g., replacing the propyl chain with cyclopropyl) impact target selectivity and toxicity?
- Methodological Answer : Synthesize analogs via reductive amination or Suzuki coupling. Assess selectivity via panel assays (e.g., 50 kinases screened at 1 µM). Toxicity is evaluated using hepatic (HepG2) and cardiac (iPSC-derived cardiomyocytes) cell lines. SAR analysis reveals that cyclopropyl analogs reduce hERG channel inhibition (IC50 > 10 µM) compared to propyl (IC50 ≈ 2 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
